molecular formula C16H22O4 B122566 Di-n-butyl phthalate-d4 CAS No. 93952-11-5

Di-n-butyl phthalate-d4

Cat. No. B122566
Key on ui cas rn: 93952-11-5
M. Wt: 282.37 g/mol
InChI Key: DOIRQSBPFJWKBE-ULDPCNCHSA-N
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Patent
US05376800

Procedure details

The procedure for preparing the solution is as follows. Carefully crush the 9.7 grams of Ixan-SGA resin with a mortar and pestle to yield a fine powder. Then, gradually add the Ixan powder to the 30 grams butylacetate while constantly stirring the solution to prevent clusters from forming. Complete dissolution is reached only after approximately 48 hours. After complete dissolution, add the 57.9 grams of trichloroethylene and stir the resulting solution constantly for another 24 hours to yield a clear yellow solution. The last two solvents are used as plasticizers. After filtering the Ixan solution through a millipore filtering apparatus with a filter having a 1.2 μm pore size and 47 mm. diameter, add the plasticizers and again stir the solution for another 12 hours.
[Compound]
Name
Ixan-SGA resin
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
57.9 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH:2]=[C:3](Cl)Cl.[CH2:6]([O:10][C:11](=[O:13])[CH3:12])[CH2:7][CH2:8][CH3:9]>>[CH2:6]([O:10][C:11](=[O:13])[C:12]1[C:12](=[CH:3][CH:2]=[CH:2][CH:3]=1)[C:11]([O:10][CH2:6][CH2:7][CH2:8][CH3:9])=[O:13])[CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Ixan-SGA resin
Quantity
9.7 g
Type
reactant
Smiles
Step Two
Name
Quantity
57.9 g
Type
reactant
Smiles
ClC=C(Cl)Cl
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
C(CCC)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
while constantly stirring the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The procedure for preparing the solution
CUSTOM
Type
CUSTOM
Details
to yield a fine powder
CUSTOM
Type
CUSTOM
Details
from forming
DISSOLUTION
Type
DISSOLUTION
Details
Complete dissolution
DISSOLUTION
Type
DISSOLUTION
Details
After complete dissolution
STIRRING
Type
STIRRING
Details
stir the resulting solution constantly for another 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
to yield a clear yellow solution
FILTRATION
Type
FILTRATION
Details
After filtering the Ixan solution through a millipore
FILTRATION
Type
FILTRATION
Details
filtering apparatus with a filter
ADDITION
Type
ADDITION
Details
diameter, add the plasticizers
STIRRING
Type
STIRRING
Details
again stir the solution for another 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
C(CCC)OC(C=1C(C(=O)OCCCC)=CC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05376800

Procedure details

The procedure for preparing the solution is as follows. Carefully crush the 9.7 grams of Ixan-SGA resin with a mortar and pestle to yield a fine powder. Then, gradually add the Ixan powder to the 30 grams butylacetate while constantly stirring the solution to prevent clusters from forming. Complete dissolution is reached only after approximately 48 hours. After complete dissolution, add the 57.9 grams of trichloroethylene and stir the resulting solution constantly for another 24 hours to yield a clear yellow solution. The last two solvents are used as plasticizers. After filtering the Ixan solution through a millipore filtering apparatus with a filter having a 1.2 μm pore size and 47 mm. diameter, add the plasticizers and again stir the solution for another 12 hours.
[Compound]
Name
Ixan-SGA resin
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
57.9 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH:2]=[C:3](Cl)Cl.[CH2:6]([O:10][C:11](=[O:13])[CH3:12])[CH2:7][CH2:8][CH3:9]>>[CH2:6]([O:10][C:11](=[O:13])[C:12]1[C:12](=[CH:3][CH:2]=[CH:2][CH:3]=1)[C:11]([O:10][CH2:6][CH2:7][CH2:8][CH3:9])=[O:13])[CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Ixan-SGA resin
Quantity
9.7 g
Type
reactant
Smiles
Step Two
Name
Quantity
57.9 g
Type
reactant
Smiles
ClC=C(Cl)Cl
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
C(CCC)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
while constantly stirring the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The procedure for preparing the solution
CUSTOM
Type
CUSTOM
Details
to yield a fine powder
CUSTOM
Type
CUSTOM
Details
from forming
DISSOLUTION
Type
DISSOLUTION
Details
Complete dissolution
DISSOLUTION
Type
DISSOLUTION
Details
After complete dissolution
STIRRING
Type
STIRRING
Details
stir the resulting solution constantly for another 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
to yield a clear yellow solution
FILTRATION
Type
FILTRATION
Details
After filtering the Ixan solution through a millipore
FILTRATION
Type
FILTRATION
Details
filtering apparatus with a filter
ADDITION
Type
ADDITION
Details
diameter, add the plasticizers
STIRRING
Type
STIRRING
Details
again stir the solution for another 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
C(CCC)OC(C=1C(C(=O)OCCCC)=CC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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